molecular formula C11H9NO2S B12123274 (Quinolin-4-ylthio)acetic acid

(Quinolin-4-ylthio)acetic acid

Cat. No.: B12123274
M. Wt: 219.26 g/mol
InChI Key: YNVFNYVMGCFOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Quinolin-4-ylthio)acetic acid is a compound that belongs to the class of quinoline derivatives. Quinoline is a nitrogen-containing heterocyclic aromatic compound known for its wide range of biological activities and applications in medicinal chemistry. The presence of the thioacetic acid group attached to the quinoline ring enhances its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Quinolin-4-ylthio)acetic acid typically involves the reaction of quinoline derivatives with thioacetic acid or its derivatives. One common method includes the reaction of 4-chloroquinoline with thioacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(Quinolin-4-ylthio)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoline derivatives, and various substituted quinoline derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (Quinolin-4-ylthio)acetic acid involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. The thioacetic acid group can interact with enzymes and proteins, modulating their activity. Additionally, the compound can induce oxidative stress in cells, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Quinolin-4-ylthio)acetic acid is unique due to the presence of the thioacetic acid group, which enhances its reactivity and potential biological activities. This functional group allows for a wider range of chemical modifications and interactions with biological targets compared to its analogs .

Properties

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

2-quinolin-4-ylsulfanylacetic acid

InChI

InChI=1S/C11H9NO2S/c13-11(14)7-15-10-5-6-12-9-4-2-1-3-8(9)10/h1-6H,7H2,(H,13,14)

InChI Key

YNVFNYVMGCFOPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)SCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.